molecular formula C21H20ClN3OS B12169790 N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12169790
M. Wt: 397.9 g/mol
InChI Key: IOIHKSFDENGUBW-UHFFFAOYSA-N
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Description

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with a unique structure that includes a thiazole ring, chlorophenyl, and methylphenyl groups

Preparation Methods

The synthesis of N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves several steps. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)imino-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H20ClN3OS/c1-4-12-25-19(16-10-8-14(2)9-11-16)20(23-15(3)26)27-21(25)24-18-7-5-6-17(22)13-18/h4-11,13H,1,12H2,2-3H3,(H,23,26)

InChI Key

IOIHKSFDENGUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC(=CC=C3)Cl)N2CC=C)NC(=O)C

Origin of Product

United States

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